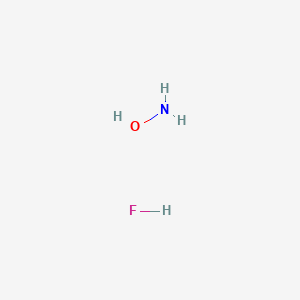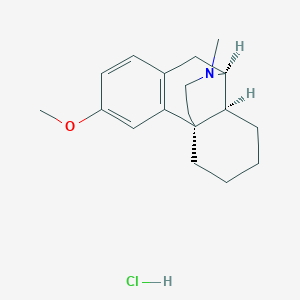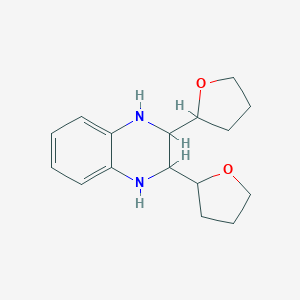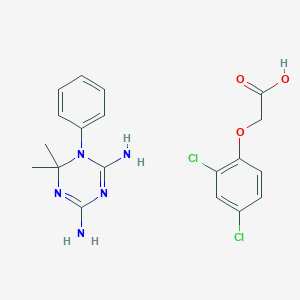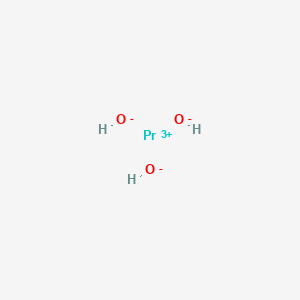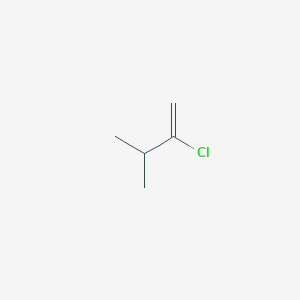
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMDT, and it has a unique molecular structure that makes it an interesting subject for research.
Mechanism of Action
The mechanism of action of TMDT is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. TMDT has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
TMDT has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the long-term effects of TMDT exposure.
Advantages and Limitations for Lab Experiments
One of the main advantages of TMDT is its ease of synthesis, which makes it readily available for laboratory experiments. TMDT is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of TMDT is its low solubility in water, which can make it difficult to study its effects on biological systems.
Future Directions
There are several future directions for research on TMDT. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, further studies are needed to fully understand the mechanism of action of TMDT and its long-term effects on biological systems.
Synthesis Methods
TMDT can be synthesized using a two-step process. The first step involves the reaction of 1,3-dioxolane with trichlorosilane, which produces 1,3-dioxasilinane. The second step involves the reaction of 1,3-dioxasilinane with tetramethyldisiloxane, which produces TMDT. This synthesis method has been optimized to produce high yields of TMDT with high purity.
Scientific Research Applications
TMDT has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties, which make it a promising candidate for developing new antibiotics. TMDT has also been studied for its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, TMDT has been studied for its potential use in lubricants, as it has been found to have good lubricating properties.
properties
CAS RN |
16654-42-5 |
|---|---|
Product Name |
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- |
Molecular Formula |
C14H34O2Si2 |
Molecular Weight |
290.59 g/mol |
IUPAC Name |
trimethyl(8-trimethylsilyloxyoctoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-14H2,1-6H3 |
InChI Key |
LMBVXPVIAMUXPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
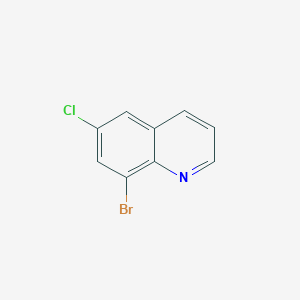
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
